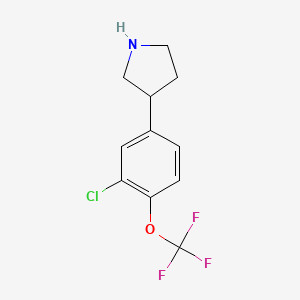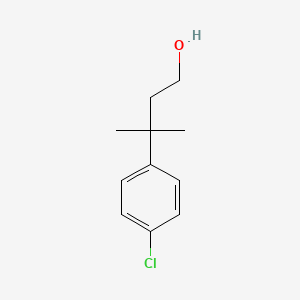
3-(3-Chloro-4-(trifluoromethoxy)phenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloro-4-(trifluoromethoxy)phenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 3-chloro-4-(trifluoromethoxy)phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-(trifluoromethoxy)phenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-(trifluoromethoxy)aniline and pyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness, often incorporating automated systems for monitoring and controlling reaction parameters.
化学反应分析
Types of Reactions
3-(3-Chloro-4-(trifluoromethoxy)phenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学研究应用
3-(3-Chloro-4-(trifluoromethoxy)phenyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its properties in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 3-(3-Chloro-4-(trifluoromethoxy)phenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
相似化合物的比较
Similar Compounds
- 3-Chloro-4-(trifluoromethoxy)phenylamine
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 3-Fluoro-4-(trifluoromethoxy)benzaldehyde
Uniqueness
3-(3-Chloro-4-(trifluoromethoxy)phenyl)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the trifluoromethoxy group. This combination imparts distinct physicochemical properties, such as increased stability and lipophilicity, making it valuable for specific applications in medicinal chemistry and materials science.
属性
分子式 |
C11H11ClF3NO |
|---|---|
分子量 |
265.66 g/mol |
IUPAC 名称 |
3-[3-chloro-4-(trifluoromethoxy)phenyl]pyrrolidine |
InChI |
InChI=1S/C11H11ClF3NO/c12-9-5-7(8-3-4-16-6-8)1-2-10(9)17-11(13,14)15/h1-2,5,8,16H,3-4,6H2 |
InChI 键 |
UPZVWALXNPMEDX-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1C2=CC(=C(C=C2)OC(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,3-Dimethyl-1-azaspiro[3.3]heptane](/img/structure/B13594703.png)






![Tert-butyl 4-[2-(piperidin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B13594754.png)



![1-Propanone, 2-amino-1-[1,1-biphenyl]-4-yl-](/img/structure/B13594766.png)
